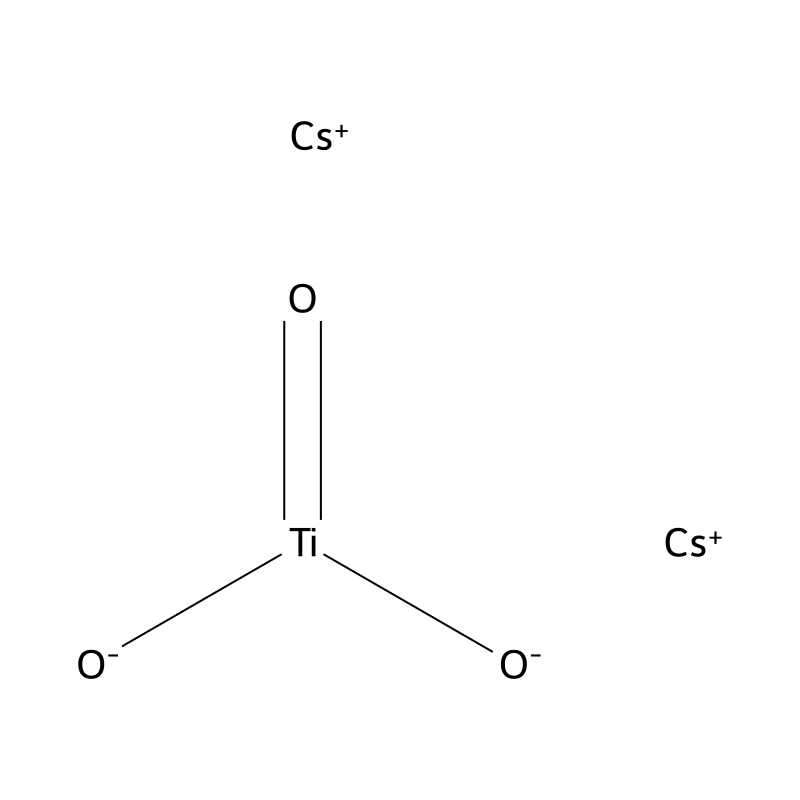

Dicesium;dioxido(oxo)titanium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Electroceramics

Researchers are investigating Cs₂TiO₃ for its electrical properties, such as high dielectric constant and potential superconductivity at low temperatures []. These properties make it a candidate material for capacitors and other electronic components.

Solid-State Ionics

Cs₂TiO₃ exhibits ionic conductivity, meaning it can conduct ions through its structure. This property is valuable for applications like solid oxide fuel cells and electrolyte membranes for batteries [].

Photocatalysis

Studies suggest Cs₂TiO₃ may be useful as a photocatalyst for decomposing pollutants or driving chemical reactions using light [].

Dicesium;dioxido(oxo)titanium is a chemical compound characterized by its unique structure, which comprises titanium, oxygen, and cesium atoms. This compound is part of the titanium-oxo cluster family, known for their intriguing molecular architectures and functional properties. Specifically, dicesium;dioxido(oxo)titanium features two cesium ions coordinated with a titanium center that is further bonded to oxygen atoms, resulting in a complex that exhibits notable chemical reactivity and potential applications across various scientific fields .

- Oxidation and Reduction: The compound can undergo oxidation reactions, often producing titanium dioxide as a byproduct. Conversely, reduction reactions may yield lower-valent titanium species.

- Substitution Reactions: The presence of cesium and titanium allows for substitution reactions with various halides and other reagents.

Common reagents involved in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions—temperature, solvent, and pH—are critical for controlling the outcomes of these reactions.

The biological activity of dicesium;dioxido(oxo)titanium has garnered interest in the field of biomedicine. Its biocompatibility suggests potential applications in drug delivery systems and imaging techniques. Research indicates that its ability to generate reactive oxygen species upon photoactivation could be harnessed for therapeutic applications, including cancer treatment. The specific mechanisms by which it interacts with biological systems are still under investigation but show promise for future applications in medical science.

Synthesis of dicesium;dioxido(oxo)titanium can be achieved through several methods:

- Sol-Gel Process: This involves hydrolyzing titanium alkoxides in the presence of cesium salts under controlled conditions to form the desired compound.

- Chemical Vapor Deposition (CVD): This industrial method allows for large-scale production while maintaining high purity and consistency.

- Hydrothermal Methods: These methods utilize high-pressure and high-temperature conditions to facilitate the synthesis of the compound.

The choice of synthesis method often depends on the intended application and desired properties of the final product.

Studies on the interactions of dicesium;dioxido(oxo)titanium with other compounds reveal its potential as a reactive species in various chemical environments. Its ability to form complexes with different ligands enhances its utility in catalysis and material synthesis. Additionally, research into its interactions with biological molecules is ongoing, aiming to elucidate its mechanisms of action within biological systems.

Dicesium;dioxido(oxo)titanium can be compared with other titanium-oxo clusters that exhibit similar structural characteristics but differ in their elemental composition or functional properties. Notable similar compounds include:

- Titanium-Oxo Clusters Doped with Cobalt: These clusters often exhibit enhanced catalytic activity due to the presence of cobalt.

- Titanium-Oxo Clusters Doped with Chromium: Similar to cobalt-doped clusters, these compounds show varied photochemical properties.

- Oxime-Based Titanium-Oxo Clusters: These compounds feature oxime functional groups that modify their reactivity.

- Heterometallic Calcium-Titanium Oxo Clusters: These clusters incorporate calcium, leading to different structural and electronic properties.

The uniqueness of dicesium;dioxido(oxo)titanium lies in its specific cesium-titanium-oxygen framework, which imparts distinct chemical reactivity and potential applications that may not be present in other titanium-oxo clusters.